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Introduction

Diiodosilane (H:Sil2) is a volatile, colorless liquid precursor increasingly utilized in the
semiconductor industry for the deposition of high-quality silicon-containing thin films. Its high
reactivity and lower thermal budget requirements make it a compelling alternative to traditional
silicon precursors, particularly for the fabrication of next-generation semiconductor devices
where precise control over film thickness and conformality is paramount. These application
notes provide a comprehensive overview of the use of diiodosilane in semiconductor
manufacturing, with a focus on Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon
nitride (SiN) and Chemical Vapor Deposition (CVD) of silicon-based films. Detailed protocols,
guantitative data, and process diagrams are presented to assist researchers and professionals
in leveraging this precursor for advanced applications.

Key Applications

Diiodosilane is primarily employed as a silicon precursor in the following semiconductor
manufacturing processes:

e Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD):
For the deposition of highly conformal and uniform thin films of silicon nitride (SiN), silicon
dioxide (SiOz), and other silicon-containing dielectrics at relatively low temperatures.[1]
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These films are critical for applications such as gate spacers, encapsulation layers, and
passivation layers in advanced integrated circuits.

o Chemical Vapor Deposition (CVD): For the growth of silicon-based films, including silicon
nitride and silicon carbide (SiC).[1] In plasma-enhanced CVD (PECVD), diiodosilane can
generate highly reactive silicon radicals, enabling efficient film deposition with tailored
properties.[1]

e Amorphous Silicon Films: Thermal decomposition of diiodosilane can be used to form
stable, photoconductive, and dopable amorphous silicon films.

Advantages of Diiodosilane

The use of diiodosilane as a silicon precursor offers several advantages over conventional
precursors like chlorosilanes and aminosilanes:

e Low-Temperature Deposition: Enables the formation of high-quality films at lower
temperatures, which is crucial for temperature-sensitive substrates and advanced device
architectures.[1]

e High Reactivity: The labile Si-I bonds contribute to its high reactivity, leading to efficient film
growth.

» Excellent Conformality: Particularly in ALD, diiodosilane facilitates the deposition of films
with excellent step coverage on complex three-dimensional structures.

e Precise Thickness Control: The self-limiting nature of ALD reactions with diiodosilane allows
for atomic-level control over film thickness.[1]

e Reduced Impurities: lodine-based precursors can lead to films with lower carbon and
chlorine contamination compared to organometallic and chlorosilane precursors.

Quantitative Data

The following tables summarize key quantitative data related to the use of diiodosilane in
semiconductor manufacturing, compiled from various sources.

Table 1: Properties of Diiodosilane
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Property Value

CAS Number 13760-02-6
Molecular Formula H2Silz
Molecular Weight 283.91 g/mol
Purity (typical) > 99%

Table 2: Process Parameters and Film Properties for PEALD of Silicon Nitride using
Diiodosilane and N2 Plasma

Parameter Value Reference

Process Conditions

Substrate Temperature 200 - 600 °C [2]
Process Pressure 0.1 -5 Torr [2]
High-Pressure Treatment 6 - 500 Torr [2]

Film Properties

Hydrogen (H) Impurity (with

19%
NHs reactant)
Hydrogen (H) Impurity (with N
ydrogen (H) Impurity ( 2 o
reactant)
Film Density (with plasma
3.21 g/cm?3
treatment)
Step Coverage (with He
99.2%

addition to N2)

Table 3: Comparison of Silicon Precursors for PEALD of Silicon Nitride
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Deposition

Growth Per Film Density
Precursor Temperature Key Features
Cycle (Aicycle) (glcm?)
(°C)

Low

Diiodosilane

] 200 - 600 - 3.21 temperature,

(H2Silz2) ) )
high conformality
Low

Di(isopropylamin

) 100 - 200 06-1.0 - temperature,

o)silane (DIPAS) )
high growth rate

Bis(tert-

butylamino)silan 400 - 2.8 High film density

e (BTBAS)

Hexachlorodisila Good thermal

_ 400 >1 - -
ne (Si2Cle) stability

Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition
(PEALD) of Silicon Nitride (SIN)

This protocol describes a typical PEALD process for depositing a silicon nitride thin film using
diiodosilane and a nitrogen plasma. The parameters are based on a combination of literature
values for diiodosilane and a detailed protocol for a similar aminosilane precursor, and should
be optimized for the specific deposition system.

1. Substrate Preparation:

Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to
remove organic and metallic contaminants.
Load the substrate into the PEALD reaction chamber.

2. Chamber Conditions:

Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).[3]
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Maintain the chamber wall temperature at a lower temperature (e.g., 100 °C) to prevent
precursor condensation.
Set the process pressure to approximately 1-3 Torr.[2]

. Precursor Handling:

Maintain the diiodosilane precursor canister at a constant temperature (e.g., 25 °C) to
ensure a stable vapor pressure.[4]

Use an inert carrier gas (e.g., Argon or Nitrogen) to deliver the diiodosilane vapor to the
reaction chamber.

. PEALD Cycle: Each cycle consists of four steps:

Step 1: Diiodosilane Pulse (Adsorption):

Introduce diiodosilane vapor into the reaction chamber for a set duration (e.g., 0.5 - 2.0
seconds). The precursor will adsorb onto the substrate surface in a self-limiting manner.
Step 2: Purge 1:

Stop the diiodosilane flow and purge the chamber with an inert gas (e.g., Argon or Nitrogen)
for a set duration (e.g., 5 - 10 seconds) to remove any unreacted precursor and gaseous
byproducts.

Step 3: Nitrogen Plasma Pulse (Reaction):

Introduce nitrogen (N2) gas and apply RF power (e.g., 100 - 300 W) to generate a nitrogen
plasma for a set duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with
the adsorbed diiodosilane on the surface to form a layer of silicon nitride.

Step 4: Purge 2:

Turn off the RF power and nitrogen gas flow, and purge the chamber with an inert gas for a
set duration (e.g., 5 - 10 seconds) to remove any remaining reactants and byproducts.

. Film Deposition:

Repeat the PEALD cycle until the desired film thickness is achieved. The thickness can be
precisely controlled by the number of cycles.

. Post-Deposition:

Cool down the substrate under an inert atmosphere before unloading from the chamber.
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Protocol 2: Chemical Vapor Deposition (CVD) of
Amorphous Silicon

This protocol outlines a general procedure for the deposition of amorphous silicon films via
thermal decomposition of diiodosilane.

1. Substrate Preparation:
o Prepare the substrate as described in Protocol 1.
2. Chamber Conditions:

e Heat the substrate to the deposition temperature, typically between 400 °C and 600 °C.
e Maintain the system pressure in the range of 0.1 to 500 Torr.

3. Deposition Process:

« Introduce diiodosilane vapor into the reaction chamber at a controlled flow rate (e.g., 5to
100 standard cubic centimeters per minute - sccm).

o The diiodosilane will thermally decompose in the vapor phase and deposit an amorphous
silicon film on the heated substrate.

o Continue the deposition for a duration of 10 to 90 minutes, depending on the desired film
thickness.

4. Post-Deposition:

o Stop the diiodosilane flow and purge the chamber with an inert gas (e.g., Nitrogen) to
remove any unreacted precursor and byproduct gases.
e Cool down the substrate under an inert atmosphere.

Visualizations
PEALD Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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